molecular formula C24H24N4O3S B2420627 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941267-23-8

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2420627
CAS No.: 941267-23-8
M. Wt: 448.54
InChI Key: FZSMCVHTXFPVNZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile group, the oxazole ring, and the dihydroisoquinoline ring. These groups could potentially undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile and its derivatives play a significant role in organic chemistry, particularly in the synthesis of various complex molecules. For instance, a study by Al-Issa (2012) details the synthesis of isoquinoline derivatives and their subsequent transformation into a series of pyridine carbonitriles. Such processes are fundamental in expanding the chemical diversity and potential applications of isoquinoline-based compounds (Al-Issa, 2012).

Formation of Benzo[a]quinolizines

In another research conducted by Abdallah et al. (2002), the reactivity of arylidenesulfonylacetonitriles with isoquinolin-1-yl-acetonitrile in the presence of piperidine was explored to produce benzo[a]quinolizines. This study highlights the potential of these compounds in creating complex molecular structures, which could have implications in pharmaceutical and material sciences (Abdallah, Abdelhadi, Hassaneen, & Hassaneen, 2002).

Antimicrobial and Antifungal Screening

Goswami et al. (2022) reported on the efficient synthesis of hexahydroquinoline-3-carbonitrile derivatives and their screening against various microbial agents. This study underscores the biological relevance of these compounds and their potential use in developing new antimicrobial and antifungal agents (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c25-16-22-24(27-15-12-18-6-2-3-7-20(18)17-27)31-23(26-22)19-8-10-21(11-9-19)32(29,30)28-13-4-1-5-14-28/h2-3,6-11H,1,4-5,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMCVHTXFPVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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